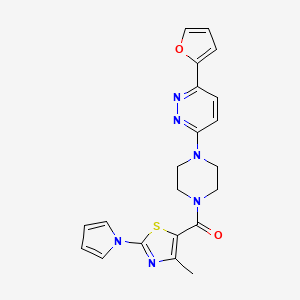

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridazine, piperazine, pyrrole, and thiazole rings in its structure suggests a rich chemistry and potential for diverse biological activities.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, imidazole derivatives also show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Compounds containing thiazole and imidazole rings have been shown to interact with various biological targets, leading to a range of physiological effects .

Biochemical Pathways

Thiazole and imidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . These properties may influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities associated with thiazole and imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential coupling.

Synthesis of Furan-2-yl Pyridazine: This can be achieved through the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-yl hydrazine, which is then cyclized with a suitable diketone to yield furan-2-yl pyridazine.

Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole: This involves the reaction of 4-methylthiazole with pyrrole under acidic conditions to form the desired product.

Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with piperazine and subsequent formation of the methanone linkage under controlled conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the pyridazine and thiazole rings, potentially yielding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, suggesting potential applications in drug discovery. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s structure suggests potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

- (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Furan-2-yl Pyridazine

- 4-Methyl-2-(1H-pyrrol-1-yl)thiazole

- Piperazine Derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Biological Activity

The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Molecular Structure

The compound features several key structural components:

- Furan ring : A five-membered aromatic ring known for its reactivity and biological activity.

- Pyridazine moiety : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.

- Piperazine unit : A cyclic amine that enhances solubility and bioavailability.

- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

Antitumor Activity

Research indicates that thiazole-containing compounds often exhibit significant antitumor properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Compounds with furan and thiazole rings have been investigated for their antimicrobial activities. The unique structural features of this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents. The furan moiety is particularly noted for its ability to participate in various chemical reactions that can be exploited for developing derivatives with enhanced biological properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Variations : Modifications on the piperazine or thiazole rings can significantly alter the compound's potency and selectivity. For example, electron-donating groups may enhance activity against certain cancer cell lines while maintaining low toxicity to normal cells .

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Thiazole substitution | Increased cytotoxicity | Essential for antitumor activity |

| Furan modifications | Enhanced antimicrobial properties | Exploits reactivity of furan ring |

| Piperazine alterations | Neuroprotective potential | May affect neurotransmitter modulation |

Case Studies

- Anticancer Activity : A study demonstrated that a related thiazole-piperazine hybrid exhibited significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM) due to its ability to induce apoptotic pathways .

- Antimicrobial Efficacy : Another study highlighted a furan-thiazole derivative with potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, showcasing the importance of the furan component in enhancing microbial interactions .

Properties

IUPAC Name |

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQRBHOMXSFRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.